3-Bromo-7,8-dichlorochroman-4-one
Description
Significance of the Chroman-4-one Core in Contemporary Chemical Science
The chroman-4-one scaffold is a prominent structural motif in the realm of heterocyclic chemistry and drug discovery. nih.govresearchgate.net This assertion is rooted in its prevalence in a wide array of naturally occurring compounds, particularly flavonoids, and its role as a fundamental building block in the synthesis of new therapeutic agents. nih.govrsc.org The chroman-4-one structure consists of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This core structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, thus serving as a versatile template for drug design. acs.org
Chroman-4-one derivatives have demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antidiabetic, antibacterial, antimicrobial, antifungal, and antiviral properties. nih.govontosight.ai The structural diversity within the chroman-4-one family, which includes flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), has made it a focal point for medicinal chemists. researchgate.net The modification of the chroman-4-one core at various positions allows for the fine-tuning of its biological activity, making it a subject of intense research in the pursuit of novel and more effective pharmaceuticals. nih.gov
Role of Halogenation in Modulating Chroman-4-one Properties and Reactivity
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. nih.govnih.gov A significant portion of drugs in clinical development are halogenated, which underscores the importance of this chemical modification. nih.govbenthamdirect.com The introduction of halogens can influence a molecule's properties in several ways, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
In the context of the chroman-4-one scaffold, halogenation can significantly modulate its properties and reactivity. The presence of electron-withdrawing halogen atoms can alter the electron distribution within the molecule, thereby affecting its reactivity in chemical transformations. nyu.edu This can be particularly useful for creating derivatives with specific functionalities. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex, potentially leading to increased potency and selectivity of a drug candidate. benthamdirect.comacs.org The strategic placement of halogens on the chroman-4-one ring system can therefore be a powerful tool for optimizing its biological activity and developing new therapeutic agents. ontosight.ai
Overview of 3-Bromo-7,8-dichlorochroman-4-one as a Research Target
This compound is a specific, synthetically derived member of the halogenated chroman-4-one family. Its structure is characterized by the foundational chroman-4-one core, with the addition of a bromine atom at the 3-position and two chlorine atoms at the 7- and 8-positions of the aromatic ring. This particular combination of halogens at these specific locations makes it a compound of significant interest for chemical and pharmacological research.
The bromine at the 3-position, adjacent to the carbonyl group, is expected to influence the reactivity of this part of the molecule. The dichloro-substitution on the benzene ring further modifies the electronic properties of the entire scaffold. The collective impact of these halogens on the molecule's stereochemistry and electronic nature presents a unique platform for synthetic exploration and the investigation of its potential biological activities. The study of this compound can provide valuable insights into the structure-activity relationships of polysubstituted halogenated chroman-4-ones, potentially paving the way for the discovery of novel compounds with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrCl2O2 |
|---|---|
Molecular Weight |
295.94 g/mol |
IUPAC Name |
3-bromo-7,8-dichloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5BrCl2O2/c10-5-3-14-9-4(8(5)13)1-2-6(11)7(9)12/h1-2,5H,3H2 |
InChI Key |
ARTCGRDASBXDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity of 3 Bromo 7,8 Dichlorochroman 4 One
Reaction Pathways and Transformation Mechanisms
The reactivity of 3-Bromo-7,8-dichlorochroman-4-one is dictated by three primary centers: the electrophilic carbon at the C-3 position bearing a bromine atom, the carbonyl group at C-4, and the electron-deficient dichlorinated benzene (B151609) ring.
Nucleophilic Substitution Reactions at the Bromo-Substituted C-3 Position
The C-3 position of this compound is highly susceptible to nucleophilic attack due to the presence of the electron-withdrawing carbonyl group and the bromine atom, a good leaving group. These reactions are expected to proceed primarily through an SN2 mechanism, leading to the displacement of the bromide ion by a variety of nucleophiles.
The introduction of nitrogen-based nucleophiles, such as primary and secondary amines, would likely lead to the formation of 3-amino-7,8-dichlorochroman-4-one derivatives. Similarly, reaction with thiols in the presence of a base would be expected to yield 3-thioether derivatives. The general reactivity trend would depend on the nucleophilicity of the attacking species.
| Nucleophile | Expected Product | Reaction Conditions (Predicted) |
| Primary Amine (R-NH₂) | 3-(Alkylamino)-7,8-dichlorochroman-4-one | Aprotic solvent (e.g., THF, DMF), room temperature or gentle heating |
| Secondary Amine (R₂NH) | 3-(Dialkylamino)-7,8-dichlorochroman-4-one | Aprotic solvent (e.g., THF, DMF), room temperature or gentle heating |
| Thiol (R-SH) | 3-(Alkylthio)-7,8-dichlorochroman-4-one | Base (e.g., NaH, K₂CO₃), aprotic solvent (e.g., THF, DMF) |
| Azide (N₃⁻) | 3-Azido-7,8-dichlorochroman-4-one | Polar aprotic solvent (e.g., DMSO, DMF) |
Table 1: Predicted Nucleophilic Substitution Reactions at C-3
Reactions Involving the Carbonyl Group at C-4
The carbonyl group at the C-4 position is a key site for a variety of transformations, including reductions and carbon-carbon bond-forming reactions.
Reduction of the ketone to a secondary alcohol, 7,8-dichlorochroman-4-ol, could be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would be crucial to avoid unwanted side reactions, such as the reduction of the C-Br bond.
Carbonyl olefination reactions, such as the Wittig reaction, would allow for the conversion of the C=O group to a C=C double bond. The reaction with a phosphorus ylide (Ph₃P=CHR) would yield a 4-alkylidene-3-bromo-7,8-dichlorochroman.
Furthermore, the carbonyl group could be targeted by organometallic reagents like Grignard reagents (RMgX) to form tertiary alcohols. However, the presence of the acidic α-proton at C-3 and the reactive C-Br bond could complicate these reactions, potentially leading to enolization or reaction at the C-3 position.
| Reagent | Expected Product | Reaction Type |
| Sodium Borohydride (NaBH₄) | 3-Bromo-7,8-dichlorochroman-4-ol | Reduction |
| Wittig Reagent (Ph₃P=CHR) | 4-Alkylidene-3-bromo-7,8-dichlorochroman | Olefination |
| Grignard Reagent (RMgX) | 3-Bromo-7,8-dichloro-4-alkyl-chroman-4-ol | Nucleophilic Addition |
Table 2: Predicted Reactions at the C-4 Carbonyl Group
Electrophilic Aromatic Substitution on the Dichlorinated Benzene Ring
The benzene ring of this compound is substituted with two chlorine atoms and an ether linkage, which influence its reactivity towards electrophiles. The chlorine atoms are deactivating and ortho-, para-directing, while the ether oxygen is activating and ortho-, para-directing. The combined effect of these substituents, along with the deactivating influence of the chromanone ring itself, suggests that electrophilic aromatic substitution would require harsh reaction conditions.
Potential electrophilic substitution reactions include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely introduce a nitro group onto the aromatic ring. The position of substitution would be governed by the directing effects of the existing substituents. Halogenation, such as bromination or chlorination, in the presence of a Lewis acid catalyst, would introduce an additional halogen atom to the aromatic ring.
Rearrangements and Cycloaddition Reactions (e.g., Diels-Alder)
The α-bromo ketone functionality in this compound opens up the possibility of rearrangement reactions, most notably the Favorskii rearrangement. Treatment with a base, such as sodium hydroxide (B78521) or an alkoxide, could induce a ring contraction to form a cyclopropanone (B1606653) intermediate, which would then undergo nucleophilic attack to yield a carboxylic acid or ester derivative.
While the chromanone ring itself is not a typical diene or dienophile for Diels-Alder reactions, the enone system within the heterocyclic ring could potentially participate in [4+2] cycloadditions under specific conditions, particularly with electron-rich dienes. However, the steric hindrance and electronic nature of the substituted chromanone might limit its reactivity in such transformations.
Catalytic and Stoichiometric Reaction Systems for Derivatization
The derivatization of this compound can be achieved through various catalytic and stoichiometric systems. Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst, could potentially lead to the reduction of the C-Br bond (hydrodebromination) and/or the carbonyl group. The selectivity of the reduction would depend on the reaction conditions.
Stoichiometric reagents are crucial for many of the transformations discussed. For instance, the use of specific molar equivalents of nucleophiles is essential for the controlled substitution at the C-3 position. Similarly, the use of a stoichiometric amount of a Lewis acid is often required for electrophilic aromatic substitution reactions.
Stability and Reactivity Under Various Conditions
The stability of this compound is influenced by pH and temperature. In acidic conditions, the ether linkage could be susceptible to cleavage, although this would likely require strong, forcing conditions. The compound is expected to be more sensitive to basic conditions due to the acidity of the α-proton at C-3 and the potential for elimination or rearrangement reactions.
The presence of the bromine atom at the α-position to the carbonyl group makes the C-3 proton acidic. In the presence of a base, deprotonation can occur, leading to the formation of an enolate. This enolate is a key intermediate in reactions such as the Favorskii rearrangement and can also participate in other alkylation or condensation reactions.
Thermally, the compound is expected to be relatively stable, but high temperatures could promote decomposition or rearrangement reactions.
Structural Elucidation and Conformational Analysis of 3 Bromo 7,8 Dichlorochroman 4 One
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable tools for deducing the molecular architecture of organic compounds. For 3-Bromo-7,8-dichlorochroman-4-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive picture of its connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful method for determining the three-dimensional structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would be crucial.
The ¹H NMR spectrum would reveal the number of different proton environments, their chemical shifts, and their coupling patterns. The proton at the C3 position (H-3) is of particular diagnostic importance. Its chemical shift and coupling constants to the geminal protons at the C2 position would provide initial insights into the conformation of the heterocyclic ring. The relative stereochemistry of the bromine atom at C3 can be inferred from the magnitude of the vicinal coupling constants between H-3 and the C2 protons. In a pseudo-chair conformation, the diaxial and axial-equatorial couplings would be significantly different, allowing for the assignment of the bromine atom as either axial or equatorial.
Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the stereochemical assignment. NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For instance, an NOE between H-3 and one of the aromatic protons could help to definitively establish the orientation of the C3-Br bond relative to the benzene (B151609) ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly C2, C3, and C4 (the carbonyl carbon), are sensitive to the electronic effects of the substituents and the ring conformation.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-2a | 3.5 - 4.5 | dd | J(H-2a, H-2b), J(H-2a, H-3) |
| H-2b | 3.5 - 4.5 | dd | J(H-2b, H-2a), J(H-2b, H-3) |
| H-3 | 4.0 - 5.0 | dd | J(H-3, H-2a), J(H-3, H-2b) |
| H-5 | 7.0 - 8.0 | d | J(H-5, H-6) |
| H-6 | 7.0 - 7.5 | d | J(H-6, H-5) |
| Note: This is a predictive table based on known data for similar compounds. |
Vibrational (IR) and Mass Spectrometry Applications
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the halogen substituents on the aromatic ring. Additionally, characteristic absorption bands for C-O, C-Cl, and C-Br bonds would be expected in the fingerprint region of the spectrum.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₉H₅BrCl₂O₂). The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which would serve as a definitive indicator of the presence of these halogens in the molecule. Fragmentation patterns observed in the mass spectrum could provide further structural information by indicating the loss of specific fragments from the parent ion.
X-ray Crystallography and Solid-State Structural Studies
While spectroscopic methods provide information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)
Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. Due to the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as dipole-dipole forces, van der Waals interactions, and potentially halogen bonds.
Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a significant role in the crystal packing of this molecule. The bromine and chlorine atoms could interact with the oxygen atom of the carbonyl group or the ether oxygen of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules might also contribute to the stability of the crystal lattice.
Conformational Analysis of the Chromanone Ring System
X-ray crystallography would provide definitive information about the conformation of the six-membered heterocyclic ring of this compound in the solid state. Chromanone rings typically adopt a half-chair or a sofa conformation to relieve ring strain. The specific conformation adopted by this molecule would be influenced by the steric and electronic effects of the substituents. The analysis of the crystal structure would allow for the precise measurement of torsion angles within the ring, providing a quantitative description of its conformation. This solid-state conformation can then be compared with the solution-state conformation inferred from NMR studies to understand the influence of the crystal packing forces on the molecular geometry.
Advanced Chiroptical Spectroscopy for Stereoisomer Characterization
Since this compound possesses a chiral center at C3, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of these stereoisomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For this compound, the electronic transitions associated with the carbonyl group and the aromatic chromophore would give rise to characteristic CD signals. The sign and magnitude of these signals could be used to assign the absolute configuration (R or S) of the C3 stereocenter by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods.
ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information. The ORD curve, particularly the Cotton effect observed in the region of the carbonyl absorption, is also indicative of the absolute configuration of the chiral center.
Computational and Theoretical Investigations of 3 Bromo 7,8 Dichlorochroman 4 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of organic molecules. DFT methods are widely used to investigate geometries and electronic properties of various materials. researchgate.net For a molecule like 3-Bromo-7,8-dichlorochroman-4-one, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
Table 1: Illustrative Global Reactivity Descriptors (Theoretical) (Note: These are hypothetical values for this compound based on typical DFT calculations for similar compounds.)
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 | Represents the escaping tendency of electrons from an equilibrium system. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Measures resistance to change in electron distribution or charge transfer. |
| Softness (S) | 1 / (2η) | 0.22 | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.01 | Measures the propensity of a species to accept electrons. |
While global descriptors describe the reactivity of the molecule as a whole, local reactivity analysis using tools like Fukui functions and Mulliken atomic charges can pinpoint specific reactive sites within the molecule. Fukui functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, it is anticipated that the carbonyl carbon (C4) would be a primary site for nucleophilic attack, as is common for α,β-unsaturated carbonyl compounds. nih.gov DFT studies on the related 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde have shown that the C4 atom possesses the highest positive Mulliken charge, supporting its electrophilic nature. researchgate.net Similarly, the oxygen atoms, particularly the carbonyl oxygen, are expected to have the most negative charges, making them sites for electrophilic attack. researchgate.net The bromine atom at the C3 position could also influence local reactivity, potentially being a site for radical reactions or a leaving group in substitution reactions.
Conformational Landscape Exploration and Energy Minimization
The three-dimensional structure of a molecule is crucial for its function and interactions. The chroman-4-one core is not perfectly planar, and different conformations, or spatial arrangements of atoms, can exist. Six-membered saturated heterocycles often prefer chair-like conformations. nih.gov Computational methods can be used to explore the conformational landscape of this compound to identify the most stable, low-energy conformations. This process typically involves geometry optimization calculations, which find the local energy minimum for a given arrangement of atoms. researchgate.net For this molecule, the orientation of the bromine atom at the C3 position (axial vs. equatorial) would be a key determinant of the most stable conformer. The steric bulk and electronic interactions of the bromine and chlorine atoms would significantly influence the relative energies of different conformations.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the movements and interactions of atoms and molecules, MD can reveal information about conformational changes, stability, and interactions with other molecules, such as solvent or biological macromolecules. nih.gov An MD simulation of this compound could illustrate how the molecule behaves in a physiological environment. For instance, it could show the flexibility of the chroman ring and the rotational freedom of substituent groups. Such simulations are particularly valuable for understanding how a ligand might adapt its conformation upon binding to a receptor's active site.
In Silico Studies of Molecular Recognition and Binding Interactions
In silico techniques like molecular docking are widely used to predict how a small molecule (ligand) might bind to the active site of a biological target, typically a protein or nucleic acid. nih.gov This method involves computationally placing the ligand into the binding site in various orientations and conformations and then scoring the interactions to estimate the binding affinity. nih.gov For this compound, molecular docking studies could be performed against various enzymes or receptors to explore its potential pharmacological activity. The docking results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the molecule and the amino acid residues of the target protein. These studies can help in identifying potential biological targets and in understanding the structure-activity relationships of this class of compounds.
Exploration of Biological Activities and Structure Activity Relationships Sar of 3 Bromo 7,8 Dichlorochroman 4 One Derivatives in Research Contexts
In Vitro and Cellular Mechanistic Studies of Biological Activities
Research into the biological activities of 3-bromo-7,8-dichlorochroman-4-one and related halogenated chroman-4-ones has revealed their potential to inhibit specific enzymes and modulate key protein-protein interactions involved in disease pathways.
One of the key molecular targets identified for derivatives of this class is the eukaryotic initiation factor 4E (eIF4E)/eIF4G complex. nih.gov This complex is a critical component of the cap-dependent translation initiation process, which is often dysregulated in cancer. nih.gov A patent for compounds for the inhibition of cellular proliferation describes the synthesis of this compound as an intermediate for creating inhibitors that disrupt the eIF4E/eIF4G interaction. nih.gov The disruption of this interaction is a therapeutic strategy to mimic the function of tumor-suppressor proteins like 4E-BPs, which naturally regulate this complex. nih.gov
In addition to targeting protein-protein interactions, other halogenated chroman-4-one derivatives have demonstrated potent and selective inhibitory activity against Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. nih.govacs.orgcancer.gov SIRT2 is implicated in cell cycle regulation and has emerged as a target in age-related diseases and cancer. nih.gov A study on substituted chroman-4-one derivatives identified several halogenated analogs as potent SIRT2 inhibitors. acs.orgcancer.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor of SIRT2 with an IC50 of 1.5 μM. acs.orgcancer.gov The inhibitory activity was shown to be highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgacs.org
Below is a table summarizing the SIRT2 inhibitory activity of some halogenated chroman-4-one derivatives related to the title compound.
| Compound | Substituents | % Inhibition of SIRT2 at 200 μM | IC50 (μM) |
| 1 | 6,8-dibromo-2-pentyl | >95% | 1.5 |
| 2 | 6-bromo-8-chloro-2-pentyl | 90% | 4.3 |
| 3 | 8-bromo-6-chloro-2-pentyl | 80% | 10.6 |
| 4 | 6,8-dichloro-2-pentyl | 76% | 10.6 |
| Data sourced from studies on substituted chroman-4-one derivatives as SIRT2 inhibitors. acs.orgacs.org |
The primary cellular signaling pathway reported to be affected by this compound derivatives is the cap-dependent translation initiation pathway. nih.gov This pathway is controlled by the eIF4F complex, which includes the cap-binding protein eIF4E and the scaffolding protein eIF4G. nih.gov The interaction between eIF4E and eIF4G is a rate-limiting step for the translation of many mRNAs that encode proteins involved in cell growth, proliferation, and survival, including several oncoproteins. nih.govnih.gov
By inhibiting the eIF4E/eIF4G interaction, compounds derived from this compound can effectively suppress the translation of these key proteins. nih.gov This mechanism of action is similar to that of the well-studied experimental inhibitor 4EGI-1, which binds to eIF4E and allosterically disrupts its association with eIF4G. nih.govresearchgate.net This leads to a reduction in the levels of oncogenic proteins and can induce antiproliferative effects in cancer cells. nih.gov The dysregulation of the eIF4F complex is a known factor in the development of many cancers, making it a significant target for therapeutic intervention. nih.gov
Derivatives of halogenated chroman-4-ones have demonstrated significant antiproliferative effects across various cancer cell lines. The primary mechanism underlying this activity is the inhibition of cap-dependent translation, leading to cell growth inhibition. nih.gov
A patent application describes the use of compounds synthesized from this compound in a sulfur rhodamine B (SRB) assay to determine the extent of inhibition of cell proliferation. nih.gov While specific data for the final products derived from this compound were not detailed in the public document, the patent highlights their design as anticancer agents targeting the eIF4F complex. nih.gov
Studies on other related halogenated chroman-4-one derivatives have provided more specific data on their cytotoxic activities. For example, a series of 3-benzylidene-4-chromanones were tested against various human cancer cell lines. researchgate.net The 3-bromobenzylidene derivative, in particular, showed notable activity. researchgate.net Furthermore, two potent SIRT2 inhibitors based on the chroman-4-one scaffold were evaluated for their antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, showing a correlation between SIRT2 inhibition and antiproliferative activity. acs.org
The table below presents the cytotoxic activity of related chroman-4-one derivatives in different cancer cell lines.
| Compound Derivative | Cell Line | Activity | IC50 (μM) |
| 3-Bromobenzylidene-4-chromanone | Molt 4/C8 (T-lymphocyte) | Cytotoxic | 5.22 |
| 3-Bromobenzylidene-4-chromanone | CEM (T-lymphocyte) | Cytotoxic | 4.81 |
| Chroman-4-one SIRT2 Inhibitor 1 | MCF-7 (Breast Cancer) | Antiproliferative | 12.3 |
| Chroman-4-one SIRT2 Inhibitor 1 | A549 (Lung Carcinoma) | Antiproliferative | 15.6 |
| Chroman-4-one SIRT2 Inhibitor 2 | MCF-7 (Breast Cancer) | Antiproliferative | 8.9 |
| Chroman-4-one SIRT2 Inhibitor 2 | A549 (Lung Carcinoma) | Antiproliferative | 11.2 |
| Data compiled from studies on the cytotoxic and antiproliferative effects of chroman-4-one derivatives. researchgate.netacs.org |
For instance, a study on 3-benzylidene chroman-4-one analogs demonstrated their efficacy in in vitro free-radical scavenging and antioxidant assays. tandfonline.com The mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The presence and position of substituent groups on the chroman-4-one scaffold can significantly influence this activity. tandfonline.com
Structure-Activity Relationship (SAR) Studies for Halogenated Chroman-4-ones
Structure-activity relationship (SAR) studies on halogenated chroman-4-one derivatives have provided valuable insights into the structural requirements for their biological activities, particularly as enzyme inhibitors and anticancer agents.
For SIRT2 inhibition, SAR studies of a series of substituted chroman-4-ones revealed that halogen substitution on the benzene (B151609) ring (ring A) is crucial for potency. acs.orgacs.org Specifically:
Position of Halogens: Larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for SIRT2 inhibitory activity. acs.orgcancer.gov
Type of Halogen: Dibromo-substituted analogs (e.g., 6,8-dibromo) generally showed higher potency than dichloro-substituted analogs. acs.org
Substitution at C-2: The nature of the substituent at the 2-position also plays a significant role. An n-pentyl chain was identified as having a more optimal length for SIRT2 inhibition compared to shorter (n-propyl) or longer (n-heptyl) alkyl chains. acs.org
In the context of antiproliferative activity, SAR studies of 3-benzylidene-4-chromanones indicated that the nature and position of the substituent on the benzylidene moiety are important. researchgate.net The presence of a bromine atom at the 3-position of the benzylidene ring resulted in a compound with low micromolar cytotoxicity against human T-lymphocyte cancer cell lines. researchgate.net
Mechanistic Insights into Molecular Interactions with Biological Targets
The primary molecular interaction mechanism elucidated for derivatives of this compound is their binding to the eukaryotic initiation factor eIF4E. nih.gov This protein has a specific binding site for the scaffolding protein eIF4G, which is characterized by a conserved surface of hydrophobic residues. nih.gov Small molecule inhibitors, such as those designed from the this compound scaffold, are developed to bind to eIF4E and induce a conformational change that disrupts the eIF4E/eIF4G interface. nih.govresearchgate.net This allosteric inhibition prevents the assembly of the functional eIF4F complex, which is essential for the initiation of cap-dependent translation. nih.gov This targeted disruption of a key protein-protein interaction provides a clear mechanistic basis for the observed antiproliferative effects. nih.gov
Development of Biological Probes and Tool Compounds
Biological probes are essential molecules for dissecting complex biological processes. They are designed to interact with a specific target, such as an enzyme or receptor, to allow researchers to study its function. Tool compounds are a class of biological probes that are well-characterized and used to validate the role of a specific target in a biological pathway. The development of such tools from the chroman-4-one scaffold is an active area of research, with a focus on creating potent and selective inhibitors for various enzymes.
A significant body of work on chroman-4-one derivatives has centered on the inhibition of Sirtuin 2 (SIRT2), a class of enzymes implicated in aging-related conditions such as neurodegenerative diseases and cancer. nih.govnih.gov These studies offer valuable insights into the SAR of chroman-4-ones, which can be extrapolated to predict the potential of novel derivatives, including those of this compound.
Research by Fridén-Saxin and colleagues has systematically explored how substitutions on the chroman-4-one ring influence SIRT2 inhibitory activity. nih.govnih.govacs.org Their findings underscore the critical role of substituents at the 2-, 6-, and 8-positions.
One key finding was that the presence of larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one core was favorable for potent SIRT2 inhibition. nih.govnih.govacs.org This is particularly relevant for this compound, as the chloro groups at positions 7 and 8, and the bromo group at position 3, are all electron-withdrawing.
The length of an alkyl chain at the 2-position was also found to be a determinant of inhibitory potency. A pentyl group at this position was identified as being optimal among the alkyl derivatives studied. acs.org The introduction of bulkier groups in the 2-position generally led to a decrease in activity, suggesting spatial constraints within the enzyme's binding site. acs.org Furthermore, the carbonyl group at the 4-position was deemed essential for activity, as its modification resulted in a significant loss of inhibitory effect. acs.org
The table below summarizes the SIRT2 inhibitory activity of a selection of substituted chroman-4-one derivatives, illustrating these SAR trends.
| Compound | R¹ | R² | R³ | SIRT2 Inhibition (%) at 10 µM | IC₅₀ (µM) |
| 1a | H | H | n-pentyl | 72 | 10.6 |
| 1b | Cl | H | n-pentyl | 82 | 4.8 |
| 1c | Br | H | n-pentyl | 85 | 3.5 |
| 1d | H | Cl | n-pentyl | 78 | 7.2 |
| 1e | H | Br | n-pentyl | 81 | 5.1 |
| 1f | Cl | Cl | n-pentyl | 91 | 2.1 |
| 1g | Br | Br | n-pentyl | 94 | 1.5 |
| 1h | H | H | n-propyl | 76 | 10.6 |
| 1i | H | H | n-heptyl | 57 | >20 |
Data synthesized from studies by Fridén-Saxin et al. nih.govnih.govacs.org
These data clearly indicate that di-halogenated chroman-4-ones, particularly the 6,8-dibromo derivative (1g ), exhibit the most potent SIRT2 inhibition with an IC₅₀ of 1.5 µM. nih.govacs.org This suggests that the 7,8-dichloro substitution pattern of the target compound could also lead to potent biological activity. The stereochemistry at the 2-position was found to have a minor impact on inhibitory activity. acs.org
The chroman-4-one scaffold has also been investigated for its anticancer properties. nih.govnih.gov Certain flavanone (B1672756) and chromanone derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation. nih.gov For instance, some 3-benzylidene-4-chromanones have demonstrated selective toxicity towards malignant cells. researchgate.net The mechanisms of action are varied but can include the induction of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential in cancer cells. nih.gov
Given that halogenated organic compounds often exhibit enhanced cytotoxic effects, the 3-bromo-7,8-dichloro substitution pattern of the titular compound warrants investigation in cancer cell lines. The development of fluorescently tagged or biotinylated derivatives of such a potent scaffold could yield valuable biological probes for identifying its cellular targets and elucidating its mechanism of action.
Advanced Applications and Research Prospects of 3 Bromo 7,8 Dichlorochroman 4 One in Materials and Chemical Biology
Utilization as a Synthetic Synthon for Complex Molecular Architectures
The true value of 3-Bromo-7,8-dichlorochroman-4-one in synthetic chemistry lies in its function as a versatile synthon, or building block. The bromine atom at the C-3 position is a key functional handle, transforming the chromanone core into an electrophilic intermediate ripe for elaboration. researchgate.net Bromination of the parent chroman-4-one is a common synthetic step, often achieved using reagents like copper(II) bromide or pyridinium (B92312) tribromide (Py·Br₃), to create this reactive precursor. acs.orgnih.gov
The table below summarizes the types of molecular diversity that can be achieved starting from a 3-bromo-chroman-4-one scaffold, based on established chemical transformations. gu.se
| Starting Material | Reagent/Reaction Type | Introduced Substituent | Resulting Scaffold |
| 3-Bromo-chroman-4-one | Nucleophilic Substitution (e.g., with NaN₃ then reduction) | Amine (-NH₂) | 3-Amino-chroman-4-one |
| 3-Bromo-chroman-4-one | Nucleophilic Substitution (e.g., with NaOAc) | Acetoxy (-OAc) | 3-Acetoxy-chroman-4-one |
| 3-Bromo-chroman-4-one | Nucleophilic Substitution (e.g., with KCN) | Cyano (-CN) | 3-Cyano-chroman-4-one |
| 3-Bromo-chroman-4-one | Sm-mediated Reformatsky Reaction | Carbamoylmethyl (-CH₂NHCbz) | Functionalized Chroman-4-one |
| 3-Bromo-chroman-4-one | Base-mediated Elimination (e.g., with CaCO₃) | C2-C3 Double Bond | Chromone |
Potential in Functional Material Design (e.g., Polymers, Coatings)
While the primary research focus for chroman-4-ones has been pharmaceutical, the structural features of this compound suggest potential applications in materials science. The high degree of halogenation, with three halogen atoms per molecule, could impart useful properties to materials. For instance, halogenated compounds are well-known for their flame-retardant properties. Incorporating this molecule as an additive or monomer into a polymer matrix could enhance its resistance to fire.
Furthermore, the synthetic versatility of the 3-bromo group provides a pathway for integrating the molecule into larger material structures. For example, the bromo group could be converted into a polymerizable functional group, such as a vinyl or acrylate (B77674) moiety, allowing it to act as a monomer in the synthesis of novel polymers. Alternatively, it could be used to covalently attach the chromanone unit to the surface of a material, modifying its properties for use in specialized coatings. Research in other areas of chemistry has shown that synthetic methods developed for pharmaceuticals can be adapted for materials science to create materials with specific properties like enhanced durability or heat resistance. sciencedaily.com The exploration of this compound in this context remains a promising, yet largely untapped, field.
Application as Fluorescent Labels and Imaging Probes
Small organic molecules that can fluoresce are invaluable tools in chemical biology, serving as labels and imaging probes to visualize cellular processes at the molecular level. nih.gov The chroman-4-one scaffold itself possesses intrinsic fluorescent properties. This fluorescence can be finely tuned by the type and position of substituents on the molecule. The electron-withdrawing chloro groups at the 7- and 8-positions, combined with the bromo group at the 3-position, would be expected to significantly alter the excitation and emission spectra of the parent chromanone core.
The reactive 3-bromo group is particularly advantageous for designing targeted fluorescent probes. It allows for the covalent attachment of the chromanone fluorophore to other molecules, such as peptides, inhibitors, or ligands, that can direct the probe to a specific biological target (e.g., a protein or organelle). nih.gov For instance, a researcher could replace the 3-bromo group with a linker attached to a molecule that binds to a specific enzyme. This would create a probe that "lights up" the location of that enzyme within a cell. Although chroman-4-one derivatives have been used in fluorescence-based assays for screening, their development as standalone fluorescent labels is an active area of research. acs.orggu.se The unique substitution pattern of this compound makes it an attractive candidate for development into a new class of specialized imaging probes.
Role in Peptidomimetics and Scaffold-Based Discovery Research
Peptides are crucial signaling molecules in the body, but their use as drugs is often hampered by their rapid degradation by enzymes. gu.se Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides while offering improved stability. The rigid, bicyclic structure of the chroman-4-one core makes it an excellent scaffold for this purpose. nih.govgu.se It can be used to mimic specific secondary structures of peptides, such as β-turns, which are critical for many biological recognition events. gu.se
In this approach, the chroman-4-one acts as a rigid framework onto which functional groups, mimicking the side chains of amino acids, can be attached at specific positions. gu.se The 3-position is a key site for introducing one of these side-chain mimics, a process enabled by starting with the 3-bromo derivative. The 7,8-dichloro substitutions provide additional vectors for molecular recognition and can enhance binding affinity and selectivity through specific interactions, such as halogen bonding, with a target protein. nih.gov
Research has demonstrated the success of this strategy, with functionalized chroman-4-ones being developed as selective inhibitors for enzymes like Sirtuin 2 (SIRT2), where substitutions at the 2-, 6-, and 8-positions were found to be crucial for potency. acs.orgnih.gov The compound 8-bromo-6-chloro-2-pentylchroman-4-one, for example, was identified as a potent SIRT2 inhibitor. acs.org This highlights how specific halogenation patterns are key to biological activity and underscores the potential of this compound as a scaffold for discovering new therapeutic agents. ontosight.ai
Future Research Directions and Unexplored Avenues for Halogenated Chroman-4-ones
The study of halogenated chroman-4-ones, including this compound, is far from complete, with numerous avenues for future research. Key opportunities exist in systematically exploring its potential and developing new applications.
Potential Future Research Directions:
| Research Area | Description | Rationale and Potential Impact |
| Systematic Biological Screening | Evaluate the compound against a wide range of biological targets, including kinases, parasitic enzymes (like pteridine (B1203161) reductase 1), and bromodomains. researchgate.netnih.gov | The specific 7,8-dichloro pattern may confer unique selectivity and potency compared to other halogenated isomers. This could lead to the discovery of novel drug leads for cancer, infectious diseases, or inflammatory conditions. acs.org |
| Materials Science Integration | Investigate its use as a flame-retardant additive or as a monomer for creating novel polymers and functional coatings. | The high halogen content is ideal for flame retardancy. The reactive bromo group allows for covalent integration into materials, potentially creating advanced composites with tailored properties. sciencedaily.com |
| Development of Imaging Probes | Characterize its fluorescent properties and utilize the 3-bromo position to conjugate it to targeting moieties for bioimaging applications. | Could yield a new class of probes for super-resolution microscopy, allowing for precise visualization of subcellular structures and processes. nih.gov |
| Exploring New Synthetic Methodologies | Apply modern synthetic methods, such as photoredox or organocatalysis, to generate novel derivatives from the 3-bromo-7,8-dichloro scaffold. researchgate.net | Light-driven reactions and other modern techniques could provide more efficient and sustainable routes to a wider range of complex molecules, accelerating drug discovery. sciencedaily.com |
| Agrochemical Applications | Screen for potential herbicidal or fungicidal activity, a common application for halogenated heterocyclic compounds. | The biological activity of chromanones is not limited to medicine; they could provide leads for developing new, more effective agricultural products. |
| Halogen Bonding Studies | Use techniques like X-ray crystallography to study how the chlorine and bromine atoms interact with biological targets to better understand the structure-activity relationship. nih.gov | Deeper understanding of the role of halogen bonding can guide the rational design of more potent and selective inhibitors. nih.gov |
The continued exploration of halogenated chroman-4-ones holds considerable promise. nih.govresearchgate.net By leveraging its unique chemical reactivity and substitution pattern, this compound stands as a valuable compound for future innovations in both medicine and material science.
Q & A
Q. How to design a robust SAR study for this compound derivatives?
- Methodological Answer : Systematically vary substituents at positions 3, 7, and 8 while keeping the chromanone core intact. Prioritize derivatives based on computational predictions (e.g., Molinspiration drug-likeness scores). Test in triplicate across biological replicates and include positive/negative controls (e.g., unmodified chromanone). Use hierarchical clustering to group compounds by activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
